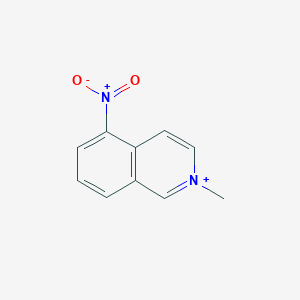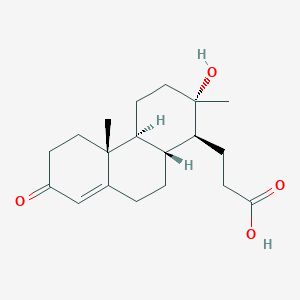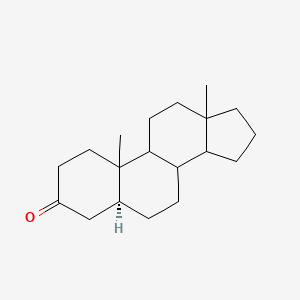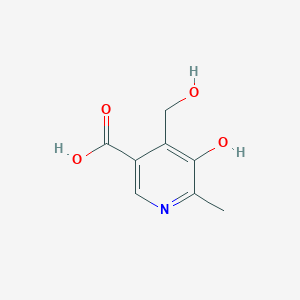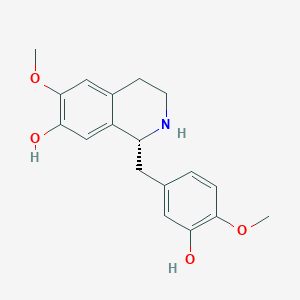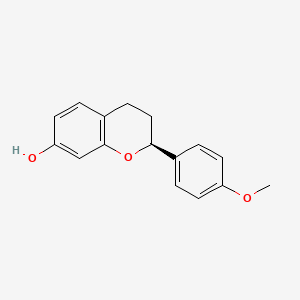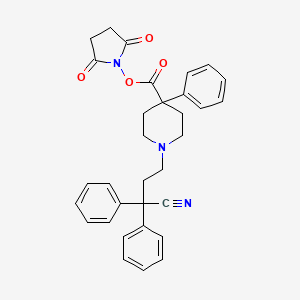
Difenoximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difenoximide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its molecular formula C32H32ClN3O4 and has a significant role in scientific research due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difenoximide involves several steps, starting with the preparation of benzalacetophenone dibromide. This intermediate is then reacted with sodium methoxide in methyl alcohol under reflux conditions. The reaction mixture is neutralized with hydrochloric acid, followed by cooling to induce crystallization .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Difenoximide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to yield reduced forms of the compound.
Substitution: Involvement in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Difenoximide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: Explored for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of difenoximide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
Difenoximide can be compared with other similar compounds, such as:
Difenoxylate: Used as an antidiarrheal agent.
Loperamide: Another antidiarrheal compound with similar structural features.
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
47806-92-8 |
|---|---|
Molecular Formula |
C32H31N3O4 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C32H31N3O4/c33-24-32(26-12-6-2-7-13-26,27-14-8-3-9-15-27)20-23-34-21-18-31(19-22-34,25-10-4-1-5-11-25)30(38)39-35-28(36)16-17-29(35)37/h1-15H,16-23H2 |
InChI Key |
FTOLAXZXUUHQQX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2(CCN(CC2)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Key on ui other cas no. |
47806-92-8 |
Synonyms |
difenoximide SC-26100 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
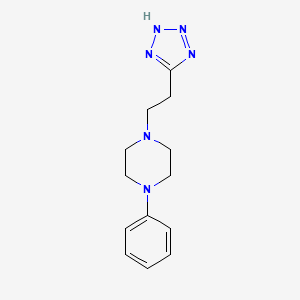
![3-(2-ETHYLBUTANAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B1208516.png)
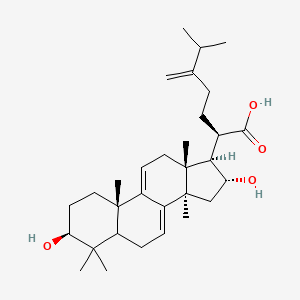
![1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B1208519.png)
![2,5-Bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-cyclopentanone](/img/structure/B1208521.png)
